
4-Fluoro-3,5-dihydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3,5-dihydroxybenzoic acid is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 4-position and hydroxyl groups at the 3 and 5 positions on the benzene ring. This compound belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dihydroxybenzoic acid typically involves the fluorination of 3,5-dihydroxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and safe handling of fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
Chemical Synthesis
4-Fluoro-3,5-dihydroxybenzoic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives are utilized in the development of potent inhibitors for enzymes such as β-arylsulfotransferase IV. Notable reactions include:
- Synthesis of Purine Derivatives : The compound is involved in forming various purine derivatives through reactions with O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) .
- Example Structures :
- 6-(2-(N-4-fluoro-3-hydroxybenzoylamino)ethylamino)purine
- 12-N-boc-1-N-(4-fluoro-3-hydroxybenzoyl)diaminododecane
These derivatives exhibit significant potential in medicinal chemistry, particularly in developing therapeutic agents.
Neurogenesis Research
Recent studies have highlighted the role of 3,5-dihydroxybenzoic acid (a structural analog of this compound) as a pro-neurogenic compound. It acts as a weak agonist to the lactate receptor, promoting neural precursor cell proliferation and neurogenesis both in vitro and in vivo . This property suggests potential applications in neurodegenerative disease therapies and cognitive enhancement.
Nanotechnology
This compound has been explored in nanotechnology applications, particularly in the synthesis of luminescent nanocrystals. For instance, it is used to cap calcium fluoride terbium (III) nanocrystals, which are employed for detecting specific ions such as WO42− in aqueous solutions . This application showcases its utility in environmental monitoring and analytical chemistry.
Biochemical Studies
The compound's structural properties allow it to participate in biochemical assays. Its derivatives have been investigated for their effects on cellular processes, including apoptosis and cell cycle regulation. For example, research indicates that related compounds can modulate signaling pathways associated with cell survival and differentiation .
Industrial Applications
In addition to its laboratory uses, this compound has potential industrial applications due to its chemical stability and reactivity. It can be utilized in the production of specialty chemicals and polymers where fluorinated compounds are desirable for enhancing material properties such as thermal stability and chemical resistance .
Data Table: Summary of Applications
Case Studies
- Neurogenic Effects : A study demonstrated that 3,5-dihydroxybenzoic acid significantly increased neural precursor cell proliferation compared to controls, suggesting therapeutic potential for cognitive disorders .
- Nanocrystal Development : Research on calcium fluoride terbium (III) nanocrystals showed that incorporating this compound enhanced luminescence properties, making them suitable for ion detection applications .
Mechanism of Action
The mechanism of action of 4-Fluoro-3,5-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
3,5-Dihydroxybenzoic Acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoro-2,6-dihydroxybenzoic Acid: Similar structure but different positioning of hydroxyl groups, leading to distinct reactivity and applications.
Uniqueness: 4-Fluoro-3,5-dihydroxybenzoic acid is unique due to the specific positioning of the fluorine and hydroxyl groups, which imparts distinct chemical reactivity and biological activities compared to its analogs .
Biological Activity
4-Fluoro-3,5-dihydroxybenzoic acid (C₇H₆FO₃) is a derivative of benzoic acid that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a fluorine atom and two hydroxyl groups on the benzene ring, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antioxidant capabilities, and neurogenic effects.
- Chemical Formula : C₇H₆FO₃
- Molecular Weight : 174.12 g/mol
- Structure : The compound features a fluorine atom at the para position and hydroxyl groups at the meta positions of the aromatic ring.
Table 1: Antimicrobial Activity of Hydroxylated Benzoic Acids
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3,5-Dihydroxybenzoic Acid | Staphylococcus aureus | 25 µg/mL |
This compound | Staphylococcus epidermidis | TBD |
3-Hydroxybenzoic Acid | E. coli | 50 µg/mL |
Note: Specific MIC values for this compound against various pathogens are currently under investigation.
Antioxidant Properties
This compound has been noted for its antioxidant properties. It scavenges free radicals effectively, which can mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage and reducing the risk of chronic diseases.
The antioxidant activity is attributed to the hydroxyl groups present in the structure, which can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
Neurogenic Effects
Research indicates that related compounds like 3,5-dihydroxybenzoic acid act as weak agonists to lactate receptors, promoting neurogenesis. This suggests that this compound may similarly enhance neural precursor cell proliferation and differentiation.
Case Study: Neurogenic Activity
A study focusing on the neurogenic effects of flavonoids reported that compounds similar to this compound increased neural precursor cell proliferation in vitro. The findings suggest potential applications in neurodegenerative disease treatments.
Properties
Molecular Formula |
C7H5FO4 |
---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
4-fluoro-3,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H5FO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12) |
InChI Key |
IQKUTUDIIBDICB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.